4-Nitro-1,2-bis(trifluoromethyl)benzene
Overview
Description
4-Nitro-1,2-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of two trifluoromethyl groups and a nitro group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-Nitro-1,2-bis(trifluoromethyl)benzene is primarily used as an acceptor in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) . The primary targets of this compound are phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine, which serve as donor moieties .
Mode of Action
The compound interacts with its targets to form compounds with symmetrical donor–acceptor–donor architectures . The molecules exhibit large dihedral angles between the donor and acceptor moieties, which are close to 80° . This interaction results in very broad charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs .
Biochemical Pathways
The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors . This results in the donors swinging back and forth with respect to the acceptor at C–N bonds . The localised triplet excited states (3 LEs) were experimentally obtained .
Result of Action
The compound’s action results in thermally activated delayed fluorescence (TADF) . Although a very small and similar singlet and triplet splitting of ca. 20 meV was observed for the compounds, its reverse intersystem crossing rates were different and ranged from 1.92 × 10^4 to 5.45 × 10^5 s^−1 due to the different energy gap between the 1 CT and 3 LE . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The molecules are held together through many weak van der Waals intramolecular bonds, which are formed between the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings (C–H⋯F, C–F⋯N, C–H⋯H and C–H⋯C with distances smaller than 2.85 Å) . This results in the compound emitting cyan electroluminescence with unusually stable colours at different emitter concentrations and different voltages in devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1,2-bis(trifluoromethyl)benzene typically involves the nitration of 1,2-bis(trifluoromethyl)benzene. The process begins with the preparation of 1,2-bis(trifluoromethyl)benzene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1,2-bis(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: The major product is 4-amino-1,2-bis(trifluoromethyl)benzene.
Substitution: Products vary depending on the substituent introduced, such as 4-nitro-1,2-bis(methoxy)benzene.
Scientific Research Applications
4-Nitro-1,2-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- 4-Nitro-1,3-bis(trifluoromethyl)benzene
- 1,2,4-Tris(trifluoromethyl)benzene
Uniqueness
4-Nitro-1,2-bis(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as enzyme inhibition studies and the development of selective pharmaceuticals .
Properties
IUPAC Name |
4-nitro-1,2-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)5-2-1-4(15(16)17)3-6(5)8(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNGVSKFAUEJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371176 | |
Record name | 4-nitro-1,2-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-20-7 | |
Record name | 4-nitro-1,2-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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